molecular formula C9H5N B1338605 2,6-Diethynylpyridine CAS No. 75867-46-8

2,6-Diethynylpyridine

Cat. No.: B1338605
CAS No.: 75867-46-8
M. Wt: 127.14 g/mol
InChI Key: VYRLFYTZNXGQIK-UHFFFAOYSA-N
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Description

2,6-Diethynylpyridine is an organic compound with the molecular formula C₉H₅N. It is characterized by the presence of two ethynyl groups attached to the 2 and 6 positions of a pyridine ring.

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo high-pressure polymerization, leading to the formation of one-dimensional ordered polymers This suggests that 2,6-Diethynylpyridine may interact with enzymes, proteins, and other biomolecules in a unique way, potentially influencing biochemical reactions

Cellular Effects

Given its ability to form polymers under high pressure, it is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.

Molecular Mechanism

It is known that the compound can undergo polymerization under high pressure, with the reaction starting between the alkynyl groups This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound can form one-dimensional ordered polymers under high pressure This suggests that the effects of this compound may change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function

Metabolic Pathways

Given the compound’s ability to form polymers under high pressure , it is possible that it could interact with enzymes or cofactors and influence metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethynylpyridine typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 2,6-dibromopyridine with terminal alkynes in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings due to its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diethynylpyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Diethynylpyridine
  • 2,5-Diethynylpyridine
  • 3,5-Diethynylpyridine

Comparison: 2,6-Diethynylpyridine is unique due to the positioning of the ethynyl groups at the 2 and 6 positions, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect the compound’s electronic and optical properties, making it distinct from other diethynylpyridine derivatives .

Properties

IUPAC Name

2,6-diethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRLFYTZNXGQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503251
Record name 2,6-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-46-8
Record name 2,6-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diethynylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2,6-diethynylpyridine (C₉H₅N) has a molecular weight of 127.14 g/mol. It is characterized by a pyridine ring with two ethynyl groups attached at the 2 and 6 positions. Spectroscopic data, including NMR and UV-Vis, can be found in various publications [].

ANone: While lacking conventional hydrogen bonding sites and alkyl chains, this compound exhibits self-assembly into ordered structures at specific interfaces. For instance, at the 1-phenyloctane/highly oriented pyrolytic graphite (HOPG) interface, it forms ordered arrays driven by weak C-H...N and C-H...π hydrogen bonds, influenced by the periodic potential of the graphite surface []. This molecule also exhibits polar assembly in its crystal structure through a combination of C(sp2)-H...N hydrogen bonds, C(sp)-H...π hydrogen bridges, and π-π stacking interactions, leading to a 3D polar crystal [].

ANone: The polar assembly of this compound crystals results in notable nonlinear optical properties. Specifically, it exhibits a strong powder second harmonic generation (SHG) response, found to be five times stronger than that of crystalline urea [], highlighting its potential in nonlinear optics applications.

ANone: Yes, this compound serves as a valuable building block in polymer synthesis. It is widely employed in Sonogashira-Hagihara coupling reactions, enabling the creation of diverse polymers. For instance, its reaction with cis-3,6-diethynyl-3,6-dimethoxycyclohexa-1,4-diene or cis-9,10-diethynyl-9,10-dimethoxy-9,10-dihydroanthracene yields macrocyclic compounds with alternating segments []. Additionally, it has been successfully incorporated into the synthesis of poly(N-isopropylacrylamide) (PNIPAM) to create both covalently linked and non-covalently Ru(II)-chelated four-arm star-shaped polymers [, ].

ANone: Quaternization of the pyridine nitrogen in this compound, achieved through reactions with methyl iodide or methyl triflate, significantly alters its electronic and optical properties. This modification leads to enhanced π-electron delocalization along the molecule's backbone, resulting in a pronounced red shift in UV-Vis absorption spectra [, ]. Additionally, quaternized derivatives often display increased fluorescence intensities and quantum efficiencies compared to their neutral counterparts [].

ANone: this compound acts as a key component in constructing metallo-supramolecular structures. Its ability to chelate with metal ions, like Ni2+, through the nitrogen atom of the pyridine ring and the triple bonds of the ethynyl groups enables the formation of supramolecular hydrogels []. The self-assembly process is driven by the coordination interactions between the ligand and the metal ions, leading to the formation of three-dimensional networks that trap water molecules, resulting in hydrogel formation.

ANone: Research indicates promising catalytic applications for materials incorporating this compound. For example, a porous organic framework (POF) synthesized using this compound as a building block has demonstrated excellent catalytic activity in the palladium-catalyzed hydrogenation of olefins []. The 2,6-bis(1,2,3-triazol-4-yl)pyridyl units within the POF act as chelating sites for palladium nanoparticles, facilitating their stabilization and dispersion within the porous framework.

ANone: The geometry of this compound, along with the counter anion used, plays a crucial role in determining the dimensionality of the resulting organometallic networks when complexed with silver(I) []. For instance, reactions with 2,5-diethynylpyridine (a positional isomer) can yield either 2D or 3D networks based on the anion employed (CF3CO2- vs. NO3-). In contrast, this compound, with its ethynyl groups at the 2 and 6 positions, leads to the formation of organometallic chains when reacted with CF3CO2Ag. These chains are further interconnected through the CF3CO2- ligands, ultimately resulting in a 2D network [].

ANone: Derivatives of this compound, specifically bis(phenylethynyl)pyridylcarboxamides, have shown potential as environment-sensitive fluorescent probes for biological applications []. These probes exhibit significant fluorescence turn-on responses upon binding to specific DNA structures, such as the human telomeric G-quadruplex (h-TELO) []. This property enables their use in detecting and imaging these biologically relevant DNA structures with high selectivity.

ANone: Click chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, has proven highly advantageous in synthesizing various this compound-based materials [, , ]. This approach offers several benefits:

    ANone: Supramolecular hydrogels based on this compound showcase a remarkable ability to self-heal, attributed to the dynamic nature of the metal-ligand coordination bonds []. When a hydrogel incorporating this ligand is damaged, the non-covalent interactions between the 2,6-bis(1,2,3-triazol-4-yl)-pyridine (btp) ligand and metal ions, such as Ni2+, can readily break and reform at the damaged site, enabling the hydrogel to regain its structural integrity and mechanical properties over time []. This self-healing capacity holds potential for applications in areas like drug delivery, wound healing, and tissue engineering.

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